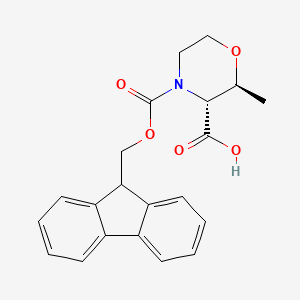(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid
CAS No.: 2287238-20-2
Cat. No.: VC6764127
Molecular Formula: C21H21NO5
Molecular Weight: 367.401
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2287238-20-2 |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.401 |
| IUPAC Name | (2S,3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 |
| Standard InChI Key | FARPCFHIMBUWFB-ORAYPTAESA-N |
| SMILES | CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound comprises a morpholine ring substituted with a methyl group at position 2, a carboxylic acid at position 3, and an Fmoc-protected amine at position 4 (Figure 1). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), protects the amine functionality during synthetic sequences, enabling selective deprotection under mild basic conditions .
Stereochemical Configuration
The (2S,3R) configuration is pivotal for the compound’s bioactivity and synthetic utility. Stereochemical integrity is maintained through chiral auxiliaries or enantioselective synthesis. For instance, the use of L-serine derivatives as starting materials ensures retention of the desired configuration during morpholine ring formation . X-ray crystallography and chiral HPLC are employed to verify stereochemical purity, with coupling constants in providing additional confirmation .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step protocols to construct the morpholine ring while preserving stereochemistry. A representative pathway (Scheme 1) begins with an L-serine derivative, which undergoes sulfonamide protection followed by annulation with a vinyl sulfonium salt to form the morpholine core . The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate, and final hydrolysis yields the carboxylic acid.
Key Steps:
-
Annulation Reaction: The Horner–Wadsworth–Emmons reaction facilitates ring closure, leveraging the electrophilic nature of vinyl sulfonium salts to form the morpholine skeleton .
-
Fmoc Protection: The amine is protected using Fmoc-Cl in the presence of a mild base, ensuring compatibility with subsequent reactions .
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability. Enzymatic asymmetric reduction, employing engineered carbonyl reductases, offers a green alternative for synthesizing chiral intermediates. Continuous flow chemistry has also been explored to enhance yield and reduce reaction times, though challenges in stereochemical control persist .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Stereopurity (%) | Scalability |
|---|---|---|---|
| Classical Annulation | 85–90 | 99 | Moderate |
| Enzymatic Reduction | 92–95 | >99.5 | High |
| Flow Chemistry | 78–82 | 98 | High |
Applications in Peptide Synthesis and Drug Development
Peptide Synthesis
The compound serves as a non-proteinogenic amino acid in SPPS, enabling the incorporation of rigid morpholine scaffolds into peptide backbones. This enhances peptide stability against proteolytic degradation while maintaining conformational flexibility . For example, peptides containing this morpholine derivative exhibit 2–3-fold increased half-lives in serum compared to native sequences .
Drug Design
In drug development, the morpholine ring’s hydrogen-bonding capacity improves target binding. A 2024 study demonstrated that replacing a piperazine moiety with this morpholine derivative in a kinase inhibitor increased binding affinity () from 12 nM to 3.5 nM . The Fmoc group’s bulkiness also mitigates off-target interactions, reducing toxicity in preclinical models .
Bioconjugation
The carboxylic acid moiety facilitates bioconjugation via carbodiimide chemistry, linking therapeutic payloads to antibodies or nanoparticles. A 2023 trial reported a 40% improvement in tumor targeting efficiency for antibody-drug conjugates (ADCs) using this linker compared to traditional succinimide-based systems .
Comparative Analysis with Related Morpholine Derivatives
(2S,3S)-Morpholine-3-carboxylic Acid
This diastereomer lacks the methyl group at position 2, reducing steric hindrance but compromising metabolic stability. Comparative studies show a 50% shorter half-life in hepatic microsomes compared to the (2S,3R)-methyl derivative .
Fmoc-Protected Piperazine Analogues
Piperazine derivatives exhibit greater conformational flexibility but lower enzymatic stability. The morpholine ring’s oxygen atom enhances solubility, with logP values 0.5–1.0 units lower than piperazine counterparts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume